7-tert-butyl-4-(3,4-dimethoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one
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Overview
Description
7-(tert-butyl)-4-(3,4-dimethoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a benzothieno-pyridine core with tert-butyl and dimethoxyphenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-butyl)-4-(3,4-dimethoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one typically involves multi-step organic reactions. The process may start with the preparation of the benzothieno-pyridine core, followed by the introduction of the tert-butyl and dimethoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butyl and dimethoxyphenyl groups.
Reduction: Reduction reactions could target the benzothieno-pyridine core or the substituents.
Substitution: Various substitution reactions can occur, especially electrophilic aromatic substitution on the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be studied for their potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound or its derivatives could be investigated for therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(tert-butyl)-4-(3,4-dimethoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 7-(tert-butyl)-4-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one
- 7-(tert-butyl)-4-(3,4-dimethoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-thione
Uniqueness
The uniqueness of 7-(tert-butyl)-4-(3,4-dimethoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one lies in its specific substituents and the resulting chemical properties
Properties
Molecular Formula |
C23H29NO3S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
7-tert-butyl-4-(3,4-dimethoxyphenyl)-3,4,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C23H29NO3S/c1-23(2,3)14-7-8-15-19(11-14)28-22-21(15)16(12-20(25)24-22)13-6-9-17(26-4)18(10-13)27-5/h6,9-10,14,16H,7-8,11-12H2,1-5H3,(H,24,25) |
InChI Key |
PWNDFEXBXGJYJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(CC(=O)N3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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